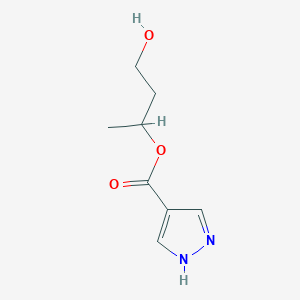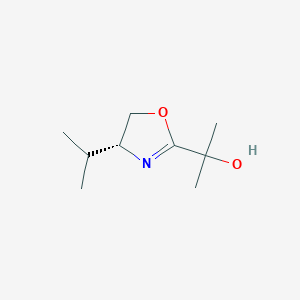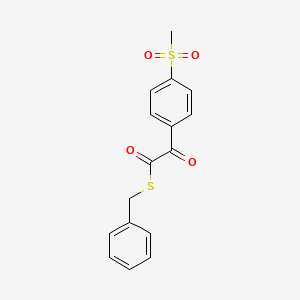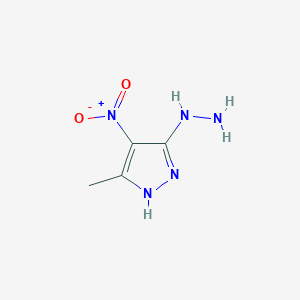
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide is a chiral pyrrolidine derivative. . The compound’s unique structure, featuring a cyclopropyl group and a hydroxyl group on the pyrrolidine ring, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of (2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide typically involves starting from chiral pool precursors or through stereoselective reactions. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of reactions to introduce the cyclopropyl group and the carboxamide functionality . The key steps in the synthesis include:
- Protection of the hydroxyl group.
- Introduction of the cyclopropyl group via a cyclopropanation reaction.
- Formation of the carboxamide group through an amide coupling reaction.
- Deprotection of the hydroxyl group to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
(2S,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
(2S,4R)-4-Fluoroproline: A fluorinated derivative with enhanced stability and unique conformational properties.
(2S,4R)-4-Methylglutamate: A compound with similar stereochemistry but different functional groups, used in biochemical studies.
(2S,4R)-4-Hydroxyproline: A naturally occurring amino acid with similar structural features but different biological roles.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a hydroxyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(2S,4R)-1-cyclopropyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-8(12)7-3-6(11)4-10(7)5-1-2-5/h5-7,11H,1-4H2,(H2,9,12)/t6-,7+/m1/s1 |
Clave InChI |
TWMMMHDCOPBRHY-RQJHMYQMSA-N |
SMILES isomérico |
C1CC1N2C[C@@H](C[C@H]2C(=O)N)O |
SMILES canónico |
C1CC1N2CC(CC2C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)



![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)

![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)


![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
